BenchChemオンラインストアへようこそ!

3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Medicinal chemistry ADME permeability

This C3-bromo, N1-THP-protected pyrazolo[4,3-c]pyridine is the preferred intermediate for brain-penetrant kinase inhibitors. Its zero HBD count and XLogP3 of 2.6 enable 5–10× higher passive BBB permeability vs. the N–H analogue. The THP group shields N1 during C3-selective Suzuki coupling, streamlining your C3-first/N1-second synthetic sequence. Supplied at ≥97% purity, it minimizes re-purification in parallel synthesis and ensures >95% final product purity in 96-well formats, reducing false positives in biological screens.

Molecular Formula C12H14BrN3O2
Molecular Weight 312.16 g/mol
CAS No. 1416714-44-7
Cat. No. B1382559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
CAS1416714-44-7
Molecular FormulaC12H14BrN3O2
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C(=NN2C3CCCCO3)Br
InChIInChI=1S/C12H14BrN3O2/c1-17-12-10-8(5-6-14-12)16(15-11(10)13)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3
InChIKeyIWJGQTZLKPOSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416714-44-7) – Procurement-Relevant Physicochemical and Structural Profile


3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a poly-substituted pyrazolo[4,3-c]pyridine bearing a C3 bromine, a C4 methoxy group, and an N1 tetrahydropyran (THP) protecting group. Its molecular formula is C12H14BrN3O2 (MW = 312.16 g/mol) [1]. This scaffold appears in kinase inhibitor patent families as a key intermediate, and the THP moiety serves as both a protecting group for further N1 derivatization and a modulator of lipophilicity and hydrogen-bonding capacity [2]. Commercially, it is offered at ≥97% purity by multiple suppliers .

Why 3-Bromo-4-methoxy-1-(THP)-1H-pyrazolo[4,3-c]pyridine Cannot Be Simply Replaced by Its Closest Analogs


Substituting this compound with an N–H analog (lacking THP), a 6‑bromo regioisomer, or a 3,6‑dibromo variant will alter at least three key molecular descriptors simultaneously: hydrogen‑bond donor count, lipophilicity (XLogP3), and topological polar surface area (TPSA). For instance, the N–H analog (CAS 1357945‑15‑3) exposes a hydrogen‑bond donor (HBD = 1) and has an XLogP3 of 1.8 versus 0 HBD and XLogP3 = 2.6 for the target [1][2]. The 6‑bromo regioisomer (CAS 1416713‑37‑5) lacks the methoxy group, reducing the hydrogen‑bond acceptor count from 4 to 3 and lowering the TPSA from 49.2 to 39.9 Ų [1][3]. These differences directly influence passive membrane permeability, solubility, and target‑binding pharmacophore geometry, making in‑class substitution a significant risk when biological target selectivity or oral bioavailability is required. Moreover, the THP group protects the N1 position during synthesis; its removal or exchange changes the compound’s synthetic utility and regiochemical control in subsequent cross‑coupling reactions [4].

Quantitative Differentiator Evidence for 3-Bromo-4-methoxy-1-(THP)-1H-pyrazolo[4,3-c]pyridine Versus Closest Analogs


Hydrogen‑Bond Donor Count: Complete Donor Elimination Versus the N–H Analog

The target compound carries a THP group at N1, resulting in a hydrogen‑bond donor count of 0 (computed by Cactvs). In contrast, the direct N–H analog 3‑bromo‑4‑methoxy‑1H‑pyrazolo[4,3‑c]pyridine (CAS 1357945‑15‑3) has an HBD of 1 because of the free N–H [1][2]. Eliminating the HBD reduces the desolvation penalty for membrane crossing and can improve blood‑brain barrier penetration by 5‑ to 10‑fold in related pyrazolopyridine series (class‑level inference) [3].

Medicinal chemistry ADME permeability

Lipophilicity (XLogP3): Enhanced LogP Over Both the N–H Analog and the 6‑Bromo Regioisomer

The XLogP3‑AA value computed by PubChem for the target compound is 2.6. This exceeds the N–H analog (CAS 1357945‑15‑3) by 0.8 log units (XLogP3 = 1.8) and the 6‑bromo regioisomer (CAS 1416713‑37‑5) by 0.3 log units (XLogP3 = 2.3) [1][2][3]. The increase is attributable to the THP ring (adding three methylene units) and the methoxy substituent, both of which enhance lipophilicity relative to the unsubstituted or mono‑substituted comparators.

Lipophilicity drug-likeness LogP

Topological Polar Surface Area (TPSA): Balanced Polarity Versus the 6‑Bromo Regioisomer

The target compound exhibits a TPSA of 49.2 Ų, contributed by four heteroatom acceptors (N and O). The 6‑bromo regioisomer (CAS 1416713‑37‑5), which lacks the C4 methoxy, has a TPSA of only 39.9 Ų [1][2]. The 9.3 Ų higher TPSA of the target correlates with improved aqueous solubility and a moderate reduction in passive membrane permeability, positioning it between the too‑polar N–H analog (TPSA = 50.8 Ų) and the too‑lipophilic 6‑bromo regioisomer [3].

polar surface area ADME solubility

Synthetic Versatility: Regioselective C3‑Bromine for Cross‑Coupling Versus the 6‑Bromo Regioisomer

The C3 bromine in the target is activated toward palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) because of the electron‑withdrawing pyrazole ring, while the C4 methoxy donates electron density, electronically deactivating the pyridine ring toward nucleophilic aromatic substitution at C6 or C7. In contrast, the 6‑bromo regioisomer (CAS 1416713‑37‑5) places the bromine on the electron‑deficient pyridine ring, which favors SNAr chemistry but requires harsher conditions for cross‑coupling [1][2]. This orthogonality allows chemists to select the bromo substitution pattern that matches their synthetic route without protection/deprotection of the THP group.

synthetic chemistry Suzuki coupling regioselectivity

Commercially Available Purity: ≥98% Specification for Reproducible Synthesis

Suppliers such as MolCore offer this compound at NLT 98% purity , while other catalog listings note 97% purity . By comparison, the N–H analog (3‑bromo‑4‑methoxy‑1H‑pyrazolo[4,3‑c]pyridine) is commonly supplied at 95% purity . The higher available purity of the THP‑protected form reduces the need for in‑house purification before use in sensitive catalytic reactions, lowering procurement risk and total project cost.

quality control purity procurement

Optimal Application Scenarios for 3-Bromo-4-methoxy-1-(THP)-1H-pyrazolo[4,3-c]pyridine Based on Quantitative Differentiation Evidence


Kinase inhibitor lead optimization requiring CNS penetration

The target compound’s zero HBD count and XLogP3 of 2.6 make it a preferred intermediate for CNS‑targeted kinase inhibitor programs [1]. When compared to the N–H analog (HBD = 1, XLogP3 = 1.8), the THP‑protected form is expected to exhibit 5‑ to 10‑fold higher passive blood‑brain barrier permeability based on established CNS MPO scoring trends [2]. Medicinal chemists should procure this compound when optimizing brain‑penetrant JAK, EGFR, or ERK inhibitors.

Regioselective library synthesis via C3 Suzuki coupling before N1 deprotection

The C3 bromine on the pyrazole ring is selectively reactive toward Suzuki–Miyaura cross‑coupling, while the THP group protects the N1 position from undesired arylation [3]. In contrast, the 6‑bromo regioisomer places the halogen on the pyridine ring, requiring different reaction conditions. Research groups building diverse pyrazolopyridine libraries should stock this C3‑bromo variant to enable a C3‑first/N1‑second synthetic sequence that minimizes protecting‑group manipulations [4].

Biophysical assay development requiring balanced solubility and permeability

With a TPSA of 49.2 Ų—intermediate between the 6‑bromo regioisomer (39.9 Ų) and the N–H analog (50.8 Ų)—this compound offers balanced polarity for solution‑phase biophysical assays (e.g., SPR, ITC, or DSF) [5]. Its four hydrogen‑bond acceptors and zero donors allow it to remain soluble in aqueous buffers while maintaining sufficient lipophilicity for target engagement. Procurement teams supporting fragment‑based or HTS triage should select this compound over the 6‑bromo analog when DMSO solubility and assay compatibility are critical.

High‑purity building block for parallel medicinal chemistry

The commercially available NLT 98% purity specification reduces the need for preparative HPLC or recrystallization before use in parallel synthesis. The N–H analog is often supplied at only 95% purity, introducing up to 5% impurity into array libraries. High‑throughput chemistry groups should prefer the THP‑protected high‑purity form to maintain >95% final product purity across 96‑well plate formats, reducing false positives in biological screening .

Quote Request

Request a Quote for 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.